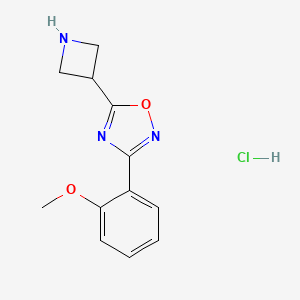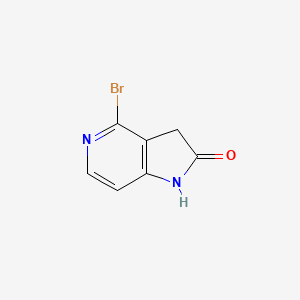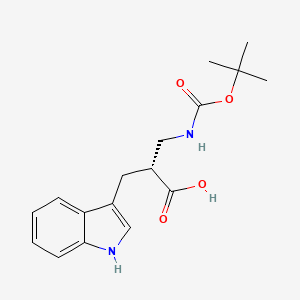![molecular formula C24H23N5OS B1379075 N-[2-氨基-5-(2-噻吩基)苯基]-2-(1-哌嗪基)-6-喹啉甲酰胺 CAS No. 1609389-52-7](/img/structure/B1379075.png)
N-[2-氨基-5-(2-噻吩基)苯基]-2-(1-哌嗪基)-6-喹啉甲酰胺
描述
“N-[2-Amino-5-(2-thienyl)phenyl]-2-(1-piperazinyl)-6-quinolinecarboxamide” is a compound with the molecular formula C24H23N5OS. It is also known by the synonyms ACY-957 and HDAC Inhibitor C001 . The compound has a molecular weight of 429.5 g/mol .
Molecular Structure Analysis
The compound’s structure includes a quinoline ring, a piperazine ring, and a thiophenyl group . The InChI string representation of the molecule isInChI=1S/C24H23N5OS/c25-19-6-3-17 (22-2-1-13-31-22)15-21 (19)28-24 (30)18-4-7-20-16 (14-18)5-8-23 (27-20)29-11-9-26-10-12-29/h1-8,13-15,26H,9-12,25H2, (H,28,30) . The Canonical SMILES representation is C1CN (CCN1)C2=NC3=C (C=C2)C=C (C=C3)C (=O)NC4=C (C=CC (=C4)C5=CC=CS5)N . Physical And Chemical Properties Analysis
The compound has a molecular weight of 429.5 g/mol . Its computed properties include an XLogP3-AA of 3.5, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 6, a rotatable bond count of 4, an exact mass of 429.16233155 g/mol, a monoisotopic mass of 429.16233155 g/mol, a topological polar surface area of 112 Ų, and a heavy atom count of 31 .科学研究应用
Treatment of Hemoglobinopathies
ACY-957 has shown promise in the treatment of hemoglobinopathies such as sickle cell disease and β-thalassemia. It functions as a selective inhibitor of HDAC1/2, which leads to the induction of fetal hemoglobin (HbF) production . This induction of HbF can ameliorate disease severity by compensating for the defective adult hemoglobin.
Pharmacokinetics and Dosage Optimization
Research on ACY-957 has provided insights into its pharmacokinetics, including absorption, distribution, metabolism, and excretion. Studies have determined the optimal dosage for inducing HbF in non-anemic rats and monkeys, which is crucial for translating these findings into human clinical trials .
Epigenetic Modulation
As an HDAC inhibitor, ACY-957 plays a significant role in epigenetic modulation. By altering the acetylation status of histones, it can regulate gene expression. This mechanism is not only relevant for hemoglobinopathies but also has potential applications in other diseases where epigenetic dysregulation is a factor .
Potential Anti-Cancer Therapy
HDAC inhibitors like ACY-957 are being explored for their anti-cancer properties. They can induce apoptosis and cell cycle arrest in cancer cells. Although ACY-957’s research is primarily focused on hemoglobinopathies, its mechanism suggests potential utility in oncology .
Neurodegenerative Diseases
The role of HDAC inhibitors in neurodegenerative diseases is an emerging field of study. ACY-957 could potentially be used to modulate gene expression in conditions like Alzheimer’s disease, where epigenetic factors contribute to the disease pathology .
Inflammatory Disorders
HDAC inhibitors have anti-inflammatory properties. ACY-957 could be investigated for its ability to modulate inflammatory responses in autoimmune diseases and other chronic inflammatory conditions .
Cardiovascular Diseases
Epigenetic modulation by HDAC inhibitors can have therapeutic effects in cardiovascular diseases. ACY-957 might be used to regulate genes involved in cardiac hypertrophy, fibrosis, and other pathological processes .
Metabolic Disorders
The potential of ACY-957 to influence metabolic pathways through epigenetic mechanisms opens up possibilities for treating metabolic disorders. It could be involved in the regulation of genes associated with glucose and lipid metabolism .
Each of these applications represents a unique field of study where ACY-957 could have a significant impact. The ongoing preclinical research is essential for understanding the full potential of this compound and its translation into clinical practice .
作用机制
- ACY-957 selectively inhibits histone deacetylases (HDACs), specifically HDAC1 and HDAC2 . These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone proteins.
- Downstream effects involve specific genes related to cancer progression, immune response, and neuroinflammation .
- Its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) impact bioavailability and therapeutic efficacy .
Target of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
属性
IUPAC Name |
N-(2-amino-5-thiophen-2-ylphenyl)-2-piperazin-1-ylquinoline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5OS/c25-19-6-3-17(22-2-1-13-31-22)15-21(19)28-24(30)18-4-7-20-16(14-18)5-8-23(27-20)29-11-9-26-10-12-29/h1-8,13-15,26H,9-12,25H2,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURDNNVAYZDGDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)C(=O)NC4=C(C=CC(=C4)C5=CC=CS5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for ACY-957?
A1: ACY-957 functions as a selective inhibitor of Histone Deacetylase 1 and 2 (HDAC1/2) [, , , , ]. This inhibition leads to increased histone acetylation, particularly at the GATA2 gene locus, activating the GATA2 gene []. GATA2 is a transcription factor involved in the regulation of globin genes, including the fetal gamma-globin gene (HBG) responsible for fetal hemoglobin (HbF) production [].
Q2: What is the significance of inducing HbF production for treating diseases like sickle cell disease and β-thalassemia?
A2: HbF can substitute for defective adult hemoglobin found in individuals with sickle cell disease and β-thalassemia []. Increased HbF levels can ameliorate disease severity in these patients by improving red blood cell function and reducing complications [, ].
Q3: What evidence suggests that ACY-957's effect on HbF is mediated through GATA2?
A3: Several lines of evidence support this link:
- Gene expression profiling after ACY-957 treatment shows a significant increase in GATA2 mRNA levels, preceding the suppression of HbF repressors [].
- Overexpressing GATA2 in erythroid progenitor cells independently increases HBG mRNA and reduces adult beta-globin mRNA, mimicking the effect of ACY-957 [].
- Conversely, knocking down GATA2 attenuates HBG induction by ACY-957, demonstrating its necessity in this pathway [].
- Chromatin immunoprecipitation sequencing (ChIP-Seq) reveals increased GATA2 binding at its own regulatory regions after ACY-957 treatment, further supporting GATA2 activation [].
Q4: Has ACY-957 demonstrated efficacy in preclinical models?
A4: Yes, studies in both rats and monkeys have shown promising results. In rats, oral administration of ACY-957 led to a dose-dependent increase in epsilon-globin (HbE) mRNA, used as a surrogate marker for gamma-globin (HBG) in primates []. Similarly, in monkeys, ACY-957 induced a dose-dependent increase in both HBG mRNA and HbF protein []. Notably, different dosing schedules were explored, revealing that a 3-on-4-off schedule (3 days of dosing followed by 4 days off) yielded comparable efficacy to continuous dosing while minimizing toxicity [].
Q5: What are the potential advantages of using a selective HDAC1/2 inhibitor like ACY-957 compared to pan-HDAC inhibitors for HbF induction?
A5: Research suggests that inhibiting HDAC3, another class I HDAC, can lead to cytotoxicity and unwanted side effects []. By selectively targeting HDAC1/2, ACY-957 aims to increase the therapeutic window and minimize off-target toxicity, potentially leading to a safer treatment option for hemoglobinopathies [, ].
Q6: What are the next steps in the development of ACY-957 as a potential therapeutic?
A6: Further research is needed to optimize dose and schedule to maximize efficacy and minimize potential adverse effects [, ]. Additional preclinical studies may focus on exploring long-term safety and efficacy. If these studies yield positive results, clinical trials in humans with sickle cell disease or β-thalassemia could be initiated to evaluate the clinical efficacy and safety of ACY-957.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazol-2-amine](/img/structure/B1379007.png)
![2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride](/img/structure/B1379008.png)
![4-{[(4-Bromophenyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1379009.png)


